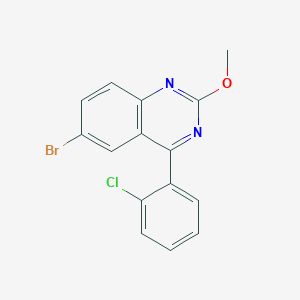

6-Bromo-4-(2-chlorophenyl)-2-methoxyquinazoline

Description

6-Bromo-4-(2-chlorophenyl)-2-methoxyquinazoline is a halogenated quinazoline derivative characterized by a bromine atom at position 6, a 2-chlorophenyl group at position 4, and a methoxy group at position 2 of the quinazoline core.

Properties

IUPAC Name |

6-bromo-4-(2-chlorophenyl)-2-methoxyquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClN2O/c1-20-15-18-13-7-6-9(16)8-11(13)14(19-15)10-4-2-3-5-12(10)17/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMIFTXGPDRMLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-(2-chlorophenyl)-2-methoxyquinazoline typically involves the reaction of 2-chloroaniline with 2-bromo-4-methoxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the quinazoline ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous monitoring helps in maintaining the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-(2-chlorophenyl)-2-methoxyquinazoline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

- Substituted quinazolines with various functional groups.

- Oxidized or reduced derivatives of the original compound.

- Coupled products with extended aromatic systems.

Scientific Research Applications

6-Bromo-4-(2-chlorophenyl)-2-methoxyquinazoline has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infectious diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 6-Bromo-4-(2-chlorophenyl)-2-methoxyquinazoline involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison of Quinazoline Derivatives

- Methoxy vs. Chlorine at Position 2 : The methoxy group in the target compound is electron-donating, which may increase solubility compared to electron-withdrawing chlorine in 6-bromo-2,4-dichloroquinazoline .

Structural and Crystallographic Insights

The structural determination of quinazoline derivatives often relies on X-ray crystallography using programs like SHELXL and ORTEP-III . For example, 4-bromo-2-methoxy-6-(1-phenyl)pyrimidine derivatives were analyzed for coordination sites with metals, highlighting the importance of substituents in molecular packing and intermolecular interactions .

Biological Activity

6-Bromo-4-(2-chlorophenyl)-2-methoxyquinazoline is a synthetic compound that belongs to the quinazoline family, which has gained attention for its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

- Chemical Name : this compound

- CAS Number : 332173-47-4

- Molecular Formula : C13H9BrClN

- Molecular Weight : 295.57 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit specific enzymes and receptors involved in cancer progression and inflammation.

Key Mechanisms:

- Inhibition of Kinases : Quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways associated with cancer.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, potentially through the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting cyclooxygenase (COX) enzymes, leading to decreased production of inflammatory mediators .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

| Activity | IC50/Effect | Reference |

|---|---|---|

| Anticancer (e.g., NSCLC) | IC50 < 10 µM | |

| Antimicrobial | Effective against various strains | |

| Anti-inflammatory | Inhibition of COX enzymes |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the quinazoline scaffold can significantly influence the biological activity of derivatives. For instance:

- Substituents at the 2-position of the phenyl ring enhance potency against cancer cell lines.

- The presence of halogens (like bromine and chlorine) in specific positions increases binding affinity to target proteins .

Case Studies

- Anticancer Activity : In a study examining the efficacy of various quinazoline derivatives against non-small cell lung cancer (NSCLC), this compound exhibited significant cytotoxicity with an IC50 value below 10 µM, indicating its potential as a lead compound for further development .

- Antimicrobial Testing : The compound was tested against several bacterial strains, demonstrating notable antimicrobial activity, suggesting its potential use in developing new antibiotics .

- Inflammation Models : In animal models of inflammation, administration of this quinazoline derivative resulted in a marked reduction in inflammatory markers, supporting its role as a potential anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.